molecular formula C8H12N4O B8026521 2-Oxodecahydropyrido[2,3-b]pyrazine-7-carbonitrile

2-Oxodecahydropyrido[2,3-b]pyrazine-7-carbonitrile

Cat. No. B8026521
M. Wt: 180.21 g/mol
InChI Key: ITVHRSXWOJAGQY-UHFFFAOYSA-N
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Description

Pyrazinecarbonitrile is a member of pyrazines and a nitrile . It’s a nitrogen-containing heterocyclic compound that includes a pyrazine ring .


Synthesis Analysis

The synthesis of pyrazine derivatives, including pyrazinecarbonitrile, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The molecular formula of Pyrazinecarbonitrile is C5H3N3 . It has a molecular weight of 105.10 g/mol .


Chemical Reactions Analysis

Pyrrolopyrazine derivatives, which include pyrazinecarbonitrile, have been synthesized using various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Physical And Chemical Properties Analysis

Pyrazinecarbonitrile has a density of 1.4±0.1 g/cm3 . Its boiling point is 349.1±37.0 °C at 760 mmHg . The compound is slightly soluble in water .

Mechanism of Action

The action mechanisms of pyrrolopyrazine derivatives, including pyrazinecarbonitrile, are not clearly recognized .

Safety and Hazards

Pyrazinecarbonitrile can cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . It’s harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-pyrido[2,3-b]pyrazine-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c9-2-5-1-6-8(10-3-5)11-4-7(13)12-6/h5-6,8,10-11H,1,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVHRSXWOJAGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC2C1NC(=O)CN2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxodecahydropyrido[2,3-b]pyrazine-7-carbonitrile

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